molecular formula C10H10ClNS B8512339 1-(6-Chloro-2-benzo[b]thienyl)ethylamine

1-(6-Chloro-2-benzo[b]thienyl)ethylamine

Cat. No. B8512339
M. Wt: 211.71 g/mol
InChI Key: KSQGUWGZPFFIAB-UHFFFAOYSA-N
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Patent
US05348976

Procedure details

Subsequently, 2.7 g of the crude 6-chloro-2-(1-methoxyiminoethyl)benzo[b]thiophene obtained was dissolved in 10 ml of dimethoxyethane, and the resultant solution was added dropwise at room temperature to a suspension of 0.85 g of sodium borohydride in 20 ml of dimethoxyethane. After agitating for 5 minutes at the same temperature, a solution containing 4.26 g of a boron trifluoride.diethyl ether complex in 5 ml of dimethoxyethane was then added dropwise at room temperature. After stirring for 30 minutes at the same temperature, the mixture was stirred for an additional 2 hours under reflux. The mixture was then allowed to cool to room temperature, after which 10% hydrochloric acid was added, adjusting the mixture to a pH of 3-4. The dimethoxyethane layer was concentrated and combined with the water layer, and the pH was raised to 7-8 using sodium carbonate. Extraction was then performed using dichloromethane, and the dichloromethane layer was then washed with water, dried over anhydrous magnesium sulfate, filtered through FLORISIL®, and concentrated to yield 0.35 g of the desired product, a transparent viscous fluid (refractive index nD20 =1.5973).
Name
6-chloro-2-(1-methoxyiminoethyl)benzo[b]thiophene
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[C:8]([C:10](=[N:12]OC)[CH3:11])[S:7][C:6]=2[CH:15]=1.[BH4-].[Na+].B(F)(F)F.Cl>C(COC)OC>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[C:8]([CH:10]([NH2:12])[CH3:11])[S:7][C:6]=2[CH:15]=1 |f:1.2|

Inputs

Step One
Name
6-chloro-2-(1-methoxyiminoethyl)benzo[b]thiophene
Quantity
2.7 g
Type
reactant
Smiles
ClC=1C=CC2=C(SC(=C2)C(C)=NOC)C1
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.85 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
4.26 g
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(OC)COC
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After agitating for 5 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at the same temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The dimethoxyethane layer was concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the pH was raised to 7-8 using sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
Extraction
WASH
Type
WASH
Details
the dichloromethane layer was then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through FLORISIL®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC=1C=CC2=C(SC(=C2)C(C)N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: CALCULATEDPERCENTYIELD 14.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.